molecular formula C21H21NO B6129052 (2E)-3-phenyl-1-(2,2,4-trimethylquinolin-1(2H)-yl)prop-2-en-1-one

(2E)-3-phenyl-1-(2,2,4-trimethylquinolin-1(2H)-yl)prop-2-en-1-one

Cat. No.: B6129052
M. Wt: 303.4 g/mol
InChI Key: PTPCMHZGEKZVGP-BUHFOSPRSA-N
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Description

(2E)-3-phenyl-1-(2,2,4-trimethylquinolin-1(2H)-yl)prop-2-en-1-one is a chalcone derivative characterized by a quinoline core substituted with three methyl groups (2,2,4-trimethyl) at the quinoline ring. The α,β-unsaturated ketone (chalcone) backbone links the quinoline moiety to a phenyl group via a conjugated double bond (E-configuration). Chalcones are widely studied for their pharmacological properties, including antimalarial, anticancer, and antibacterial activities .

Properties

IUPAC Name

(E)-3-phenyl-1-(2,2,4-trimethylquinolin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c1-16-15-21(2,3)22(19-12-8-7-11-18(16)19)20(23)14-13-17-9-5-4-6-10-17/h4-15H,1-3H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPCMHZGEKZVGP-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=CC=CC=C12)C(=O)C=CC3=CC=CC=C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(N(C2=CC=CC=C12)C(=O)/C=C/C3=CC=CC=C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-1-(2,2,4-trimethylquinolin-1(2H)-yl)prop-2-en-1-one can be achieved through various synthetic routes. One common method involves the condensation of 2,2,4-trimethylquinoline with a suitable aldehyde or ketone under basic conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to form the desired propenone derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions using optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenyl-1-(2,2,4-trimethylquinolin-1(2H)-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the quinoline ring or phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce saturated ketones or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for biological studies.

    Medicine: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or antitumor properties.

    Industry: It can be used in the development of new materials, dyes, or pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-phenyl-1-(2,2,4-trimethylquinolin-1(2H)-yl)prop-2-en-1-one depends on its specific biological target. Quinoline derivatives often interact with enzymes, receptors, or DNA, leading to various biological effects. The propenone moiety may also play a role in its activity by forming covalent bonds with biological macromolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcone derivatives share the α,β-unsaturated ketone core but differ in substituents on aromatic rings. Below is a comparative analysis of the target compound with structurally related analogs:

Structural Comparison

Compound Name Ring A Substituents Ring B Substituents Key Structural Features
Target Compound 2,2,4-Trimethylquinoline Phenyl Quinoline core with methyl groups
(2E)-1-(1H-indol-3-yl)-3-phenylprop-2-en-1-one 1H-Indole Phenyl Indole instead of quinoline
(2E)-3-Phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one 3,4,5-Trimethoxyphenyl Phenyl Methoxy groups enhance electron density
Cardamonin 2',4'-Dihydroxyphenyl Phenyl Hydroxyl groups at ortho/para positions
(2E)-1-(2,4-Dimethylquinolin-3-yl)-3-phenylprop-2-en-1-one 2,4-Dimethylquinoline Phenyl Fewer methyl groups on quinoline

Substituent Effects

  • Electron-Withdrawing Groups (EWGs): Halogens (e.g., Br, Cl) at para positions reduce IC50 values by enhancing electrophilicity of the α,β-unsaturated system .
  • Electron-Donating Groups (EDGs): Methoxy groups increase resonance stabilization but may reduce potency due to decreased reactivity .
  • Quinoline vs. Indole/Pyrazole: Quinoline’s planar structure and nitrogen atom facilitate π-π stacking and hydrogen bonding with biological targets, whereas indole and pyrazole derivatives exhibit varied binding modes .

Physicochemical Properties

  • LogP: Quinoline derivatives (e.g., target compound) have higher LogP values than methoxy-substituted chalcones, suggesting improved membrane permeability .
  • Solubility: Trimethoxy-substituted chalcones exhibit better aqueous solubility due to polar methoxy groups .

Tables

Table 1: Structural Comparison of Key Chalcone Derivatives

Compound ID Ring A Ring B Activity (IC50) Reference
1 2,2,4-Trimethylquinoline Phenyl N/A
2 3,4,5-Trimethoxyphenyl Phenyl 25.07 μM
3 1H-Indole Phenyl Not reported

Table 2: Docking Scores of Antimalarial Chalcones

Compound CDOCKER Energy (kcal/mol) Key Interactions
2a -48.224 PfDHFR-TS active site
2e -43.292 Hydrogen bonds with Ser108
2h -45.851 Halogen bonding

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